molecular formula C10H14N4O10P2S B1229139 6-Mercaptopurine ribonucleoside 5'-diphosphate CAS No. 805-63-0

6-Mercaptopurine ribonucleoside 5'-diphosphate

Cat. No.: B1229139
CAS No.: 805-63-0
M. Wt: 444.25 g/mol
InChI Key: MHJZYMCYLFGDRD-KQYNXXCUSA-N
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Description

6-Mercaptopurine ribonucleoside 5’-diphosphate is an organic molecule that belongs to the class of purine ribonucleoside diphosphates. It is a derivative of 6-mercaptopurine, a well-known antimetabolite used in the treatment of leukemia. The compound has a molecular formula of C10H14N4O10P2S and a molecular weight of 444.25 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-mercaptopurine ribonucleoside 5’-diphosphate typically involves the phosphorylation of 6-mercaptopurine ribonucleoside. This can be achieved through various phosphorylation agents such as phosphorus oxychloride (POCl3) in the presence of a base like pyridine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the phosphorylated product.

Industrial Production Methods: Industrial production of 6-mercaptopurine ribonucleoside 5’-diphosphate may involve large-scale phosphorylation processes using automated reactors to ensure consistent quality and yield. The use of protective groups during synthesis can help in achieving higher purity of the final product.

Types of Reactions:

    Oxidation: 6-Mercaptopurine ribonucleoside 5’-diphosphate can undergo oxidation reactions, leading to the formation of disulfide bonds.

    Reduction: The compound can be reduced back to its thiol form using reducing agents like dithiothreitol (DTT).

    Substitution: It can participate in nucleophilic substitution reactions, where the thiol group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Various nucleophiles under basic conditions.

Major Products Formed:

    Oxidation: Disulfide derivatives.

    Reduction: Thiol derivatives.

    Substitution: Substituted purine derivatives.

Scientific Research Applications

6-Mercaptopurine ribonucleoside 5’-diphosphate has several applications in scientific research:

    Chemistry: Used as a model compound to study phosphorylation and dephosphorylation reactions.

    Biology: Investigated for its role in cellular metabolism and nucleotide synthesis.

    Medicine: Explored for its potential in cancer treatment, particularly in leukemia, due to its ability to interfere with nucleic acid synthesis.

    Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of 6-mercaptopurine ribonucleoside 5’-diphosphate involves its incorporation into nucleic acids, leading to the inhibition of purine metabolism. This results in the disruption of DNA and RNA synthesis, ultimately causing cell death. The compound targets enzymes involved in the purine biosynthesis pathway, such as inosine monophosphate dehydrogenase and xanthine oxidase .

Comparison with Similar Compounds

    6-Mercaptopurine: The parent compound, used in the treatment of leukemia.

    6-Thioguanine: Another purine analog with similar antimetabolite properties.

    Azathioprine: A prodrug that is metabolized to 6-mercaptopurine in the body.

Uniqueness: 6-Mercaptopurine ribonucleoside 5’-diphosphate is unique due to its specific phosphorylation state, which allows it to be directly incorporated into nucleic acids. This distinguishes it from other purine analogs that may require additional metabolic activation.

Properties

IUPAC Name

[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-sulfanylidene-3H-purin-9-yl)oxolan-2-yl]methyl phosphono hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O10P2S/c15-6-4(1-22-26(20,21)24-25(17,18)19)23-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)27/h2-4,6-7,10,15-16H,1H2,(H,20,21)(H,11,12,27)(H2,17,18,19)/t4-,6-,7-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHJZYMCYLFGDRD-KQYNXXCUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=S)C2=C(N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=S)C2=C(N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O10P2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70230372
Record name 6-Mercaptopurine ribonucleoside 5'-diphosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70230372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

444.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

805-63-0
Record name Inosine 5′-(trihydrogen diphosphate), 6-thio-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=805-63-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Mercaptopurine ribonucleoside 5'-diphosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000805630
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Mercaptopurine ribonucleoside 5'-diphosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70230372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Mercaptopurine ribonucleoside 5′-diphosphate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X68WXD4Y4N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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